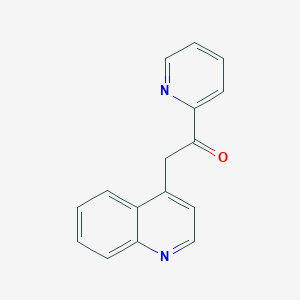
1-(Pyridin-2-yl)-2-(quinolin-4-yl)ethanone
Übersicht
Beschreibung
1-(Pyridin-2-yl)-2-(quinolin-4-yl)ethanone is an organic compound with the molecular formula C16H12N2O It is characterized by the presence of both pyridine and quinoline rings, which are fused to an ethanone moiety
Vorbereitungsmethoden
The synthesis of 1-(Pyridin-2-yl)-2-(quinolin-4-yl)ethanone typically involves the condensation of pyridine and quinoline derivatives under specific reaction conditions. One common method involves the use of hydrazine hydrate in the presence of dimethylacetamide, which facilitates the cyclization process . Another approach is the catalyst-free synthesis, which utilizes N-hetaryl ureas and alcohols to produce the desired compound . These methods are designed to be efficient and environmentally friendly, yielding high-purity products suitable for further research and industrial applications.
Analyse Chemischer Reaktionen
1-(Pyridin-2-yl)-2-(quinolin-4-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides, which are useful intermediates in organic synthesis.
Common reagents used in these reactions include hydrazine hydrate, dimethylacetamide, and various oxidizing and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(Pyridin-2-yl)-2-(quinolin-4-yl)ethanone has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-(Pyridin-2-yl)-2-(quinolin-4-yl)ethanone involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit certain enzymes, such as PDE10A, by binding to their active sites and preventing substrate access . This inhibition can lead to various biological effects, including altered cellular signaling and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
1-(Pyridin-2-yl)-2-(quinolin-4-yl)ethanone can be compared to other similar compounds, such as:
1-(Pyridin-4-yl)-2-(4-methylphenyl)ethanone: This compound has a similar structure but with a methylphenyl group instead of a quinoline ring.
1-(Pyridin-2-yl)-2-(pyridin-4-yl)ethan-1-one: This compound features two pyridine rings, offering different reactivity and applications.
The uniqueness of this compound lies in its combination of pyridine and quinoline rings, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C16H12N2O |
|---|---|
Molekulargewicht |
248.28 g/mol |
IUPAC-Name |
1-pyridin-2-yl-2-quinolin-4-ylethanone |
InChI |
InChI=1S/C16H12N2O/c19-16(15-7-3-4-9-17-15)11-12-8-10-18-14-6-2-1-5-13(12)14/h1-10H,11H2 |
InChI-Schlüssel |
AJBPJQZDKCSHPT-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CC=N2)CC(=O)C3=CC=CC=N3 |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CC=N2)CC(=O)C3=CC=CC=N3 |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














